molecular formula C16H18O B8524667 1,4a-Dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3H)-one CAS No. 1213-32-7

1,4a-Dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3H)-one

Cat. No. B8524667
CAS RN: 1213-32-7
M. Wt: 226.31 g/mol
InChI Key: LIARGRWRVYVVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4a-Dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3H)-one is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4a-Dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4a-Dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1213-32-7

Product Name

1,4a-Dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3H)-one

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1,4a-dimethyl-3,4,9,10-tetrahydrophenanthren-2-one

InChI

InChI=1S/C16H18O/c1-11-13-8-7-12-5-3-4-6-14(12)16(13,2)10-9-15(11)17/h3-6H,7-10H2,1-2H3

InChI Key

LIARGRWRVYVVBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=CC=CC=C3C2(CCC1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide in the amount of 2.24 g (40 mmol) was dissolved in 50 ml of 90 % methanol in 100-ml three-necked flask, and the obtained solution was then cooled with ice under agitation in a stream of nitrogen gas. A methanol solution (8 ml) containing 5.17 g (32 mmol) of 1-methyl-2-tetralone was added dropwisely to the above obtained solution over a period of 10 minutes. The reaction vessel was then cooled to -15° C., and 2.67 g (31 mmol) of ethyl vinyl ketone was added dropwisely to the reaction vessel. The temperature of the resulted mixture was brought to room temperature over a period of 4 hours under agitation in a stream of nitrogen gas. The mixture had been allowed to stand over night, and then the mixture was refluxed under heating for 3 hours in an atmosphere of nitrogen gas. After the temperature of the mixture had been brought to room temperature, the mixture was made acidic with hydrochloric acid and then extracted with ether. The ether layer was removed and washed with water, and then dried with sodium sulfate. The ether was distilled off to obtain 7.27 g of oily yellow residue. This residue was allowed to stand to obtain 5.54 g of crystals. These crystals were recrystallized twice from cyclohexane to obtain 3.95 g of colorless needle-like crystals.
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50 mL
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2.67 g
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5.17 g
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8 mL
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